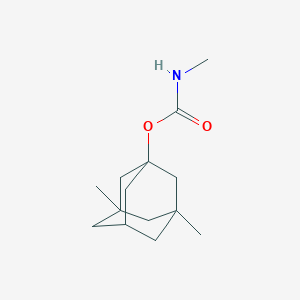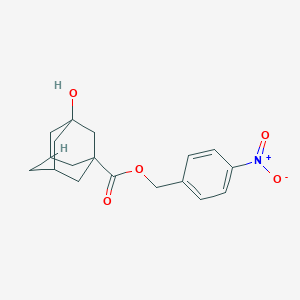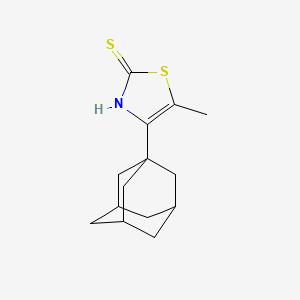
4-(1-adamantyl)-5-methyl-1,3-thiazole-2-thiol
Descripción general
Descripción
Adamantane derivatives, such as the one you mentioned, are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by their rigidity and virtually stress-free nature . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the synthesis of certain adamantyl and homoadamantyl-substituted hydroxy acids has been achieved using selective reduction of corresponding beta-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be described as the fusion of three cyclohexane rings . Theoretical calculations, cytotoxic evaluation, and molecular docking studies of certain adamantyl compounds have been performed to investigate their molecular structure .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Direct radical functionalization methods have been used to convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane derivatives are known for their unique physical and chemical properties. They are characterized by their rigidity and virtually stress-free nature . The physical properties of adamantane derivatives can be influenced by the presence of substituents and their positions .Mecanismo De Acción
While specific mechanisms of action can vary greatly depending on the specific compound and its application, some adamantyl compounds have been studied for their ability to interact with certain proteins. For example, certain adamantyl compounds have been found to activate AMP-activated protein kinase (AMPK), an important energy sensor in cells that regulates cellular metabolism and energy balance.
Propiedades
IUPAC Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS2/c1-8-12(15-13(16)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLAWIIFHZFEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)S1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



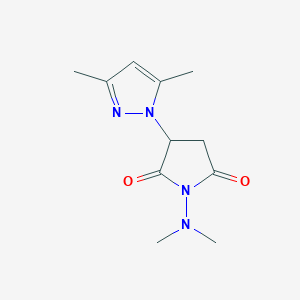
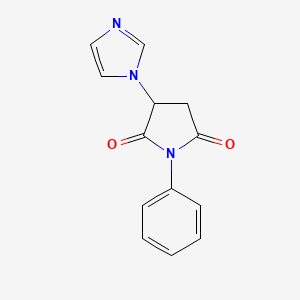
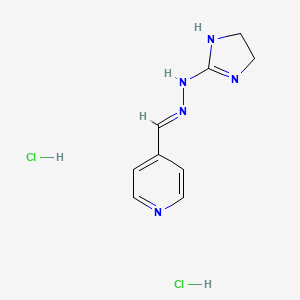

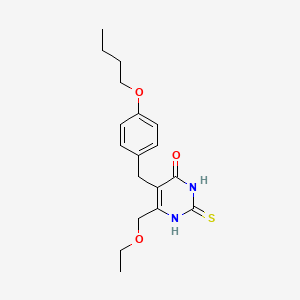
![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)
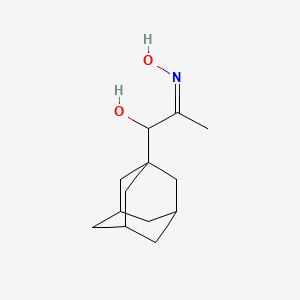

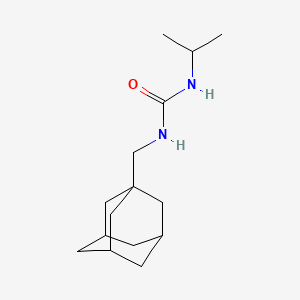
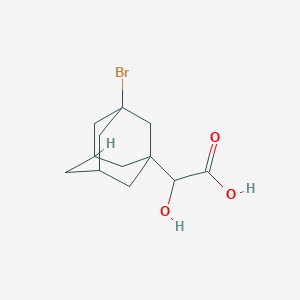
![N-tricyclo[4.3.1.1~3,8~]undec-1-ylacetamide](/img/structure/B3831566.png)
![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)
